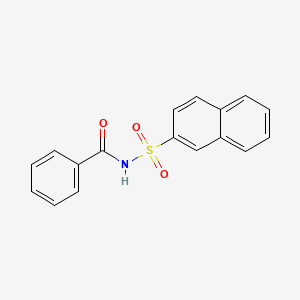![molecular formula C13H11N3O2 B5744944 2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5744944.png)
2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol (referred to as FCPP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCPP is a heterocyclic compound that contains a pyrazolo-pyrimidine ring system and a furan ring. The compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Mechanism of Action
The mechanism of action of FCPP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell proliferation and survival. FCPP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
FCPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FCPP inhibits the growth of cancer cells and induces apoptosis. In animal studies, FCPP has been shown to improve cognitive function and reduce neuroinflammation. Additionally, FCPP has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using FCPP in lab experiments include its high purity and specificity. FCPP has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it a useful tool for studying these targets. However, the limitations of using FCPP in lab experiments include its cost and limited availability.
Future Directions
There are several future directions for research on FCPP. One area of interest is the development of FCPP analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of FCPP and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the potential side effects and toxicity of FCPP in vivo.
Synthesis Methods
The synthesis of FCPP involves the reaction of 2-aminopyrimidine with 2-furylacrolein in the presence of a catalyst. The resulting intermediate is then subjected to cyclization, which yields FCPP. The synthesis method has been optimized to produce high yields of FCPP with high purity.
Scientific Research Applications
FCPP has shown potential as a therapeutic agent in various scientific research applications. In cancer research, FCPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, FCPP has been shown to have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
11-(furan-2-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13-8-3-1-4-9(8)14-12-7-10(15-16(12)13)11-5-2-6-18-11/h2,5-7,15H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXFXAIYBTJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C=C(NN3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)


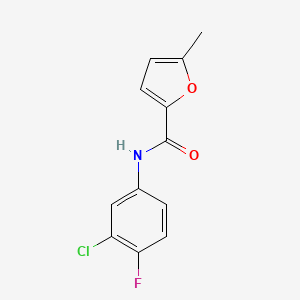
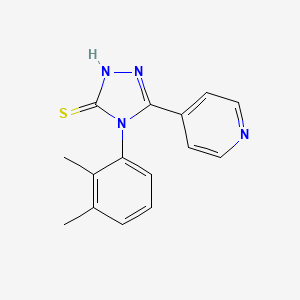
![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
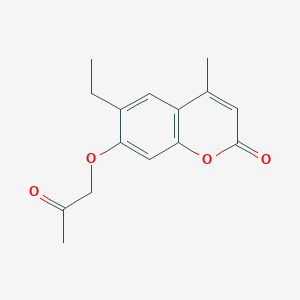

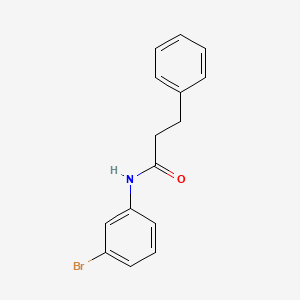
![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
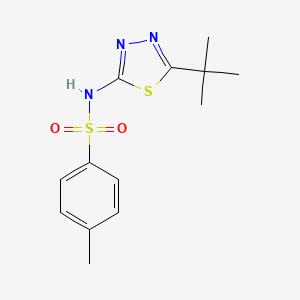
![(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5744947.png)
